molecular formula C19H24N2O3 B1250261 8-Hydroxypraziquantel

8-Hydroxypraziquantel

Cat. No.: B1250261
M. Wt: 328.4 g/mol
InChI Key: JGFKEKKUJAEBKN-UHFFFAOYSA-N
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Description

8-Hydroxypraziquantel is a primary oxidative metabolite of the anthelmintic drug praziquantel, which is widely used to treat schistosomiasis and other parasitic infections. The metabolite is formed via hydroxylation at the 8-position of the praziquantel molecule, a reaction predominantly catalyzed by cytochrome P450 3A4 (CYP3A4) in humans . First isolated and identified by Schepmann and Blaschke in 2001, 8-hydroxypraziquantel has been characterized as a major metabolite in both in vitro and in vivo studies . While praziquantel itself exhibits potent antiparasitic activity, its metabolites, including 8-hydroxypraziquantel, are generally less pharmacologically active, necessitating careful evaluation of their pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(cyclohexanecarbonyl)-8-hydroxy-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C19H24N2O3/c22-17-8-4-7-14-15(17)9-10-21-16(14)11-20(12-18(21)23)19(24)13-5-2-1-3-6-13/h4,7-8,13,16,22H,1-3,5-6,9-12H2

InChI Key

JGFKEKKUJAEBKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=C(CCN3C(=O)C2)C(=CC=C4)O

Synonyms

8-hydroxypraziquantel

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

trans-4-Hydroxypraziquantel

trans-4-Hydroxypraziquantel is another metabolite of praziquantel, formed via hydroxylation at the 4-position of the cyclohexane ring. Key distinctions include:

  • Metabolic Pathway : Unlike 8-hydroxypraziquantel, trans-4-hydroxypraziquantel is produced in trace amounts, making its pharmacokinetic parameters negligible in clinical settings .
  • Pharmacological Activity: Both metabolites exhibit reduced anthelmintic activity compared to praziquantel, but trans-4-hydroxypraziquantel is particularly noted for its minimal therapeutic contribution due to submicrogram concentrations in vivo .
  • Enzymatic Involvement : While CYP3A4 is implicated in both hydroxylation pathways, competitive inhibition studies suggest divergent binding affinities for the parent compound .

Other Hydroxylated Metabolites

Hydroxylation at alternative positions (e.g., 5- or 6-hydroxypraziquantel) has been documented but remains poorly characterized. These metabolites are typically minor and lack standardized analytical reference materials, limiting direct comparisons .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetics

Parameter 8-Hydroxypraziquantel trans-4-Hydroxypraziquantel
Bioavailability ~20–30% (relative to parent) Negligible (<1%)
Half-life (t₁/₂) 2–4 hours Not quantified
Metabolic Enzyme CYP3A4 CYP3A4 (minor pathway)
Excretion Renal (60–70%) Insufficient data

Pharmacodynamics

  • Mechanism of Action : Both metabolites retain partial affinity for parasitic calcium channels but fail to induce the rapid calcium influx observed with praziquantel .

Research Findings and Clinical Implications

  • Metabolite Stability : 8-hydroxypraziquantel is more stable in plasma than trans-4-hydroxypraziquantel, with detectable concentrations persisting for up to 24 hours post-administration .
  • Toxicological Significance : Neither metabolite is associated with adverse effects in humans, though their accumulation in renal impairment warrants further study .

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